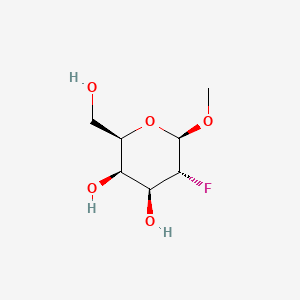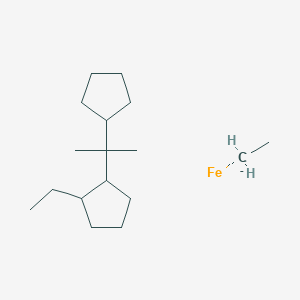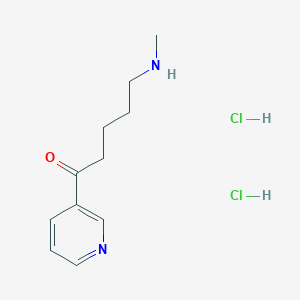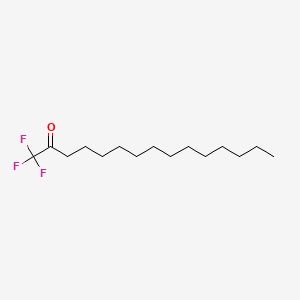![molecular formula C10H24N2O B15288011 2-[4-Aminopentyl(propyl)amino]ethanol](/img/structure/B15288011.png)
2-[4-Aminopentyl(propyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Aminopentyl(propyl)amino]ethanol is a chemical compound with the molecular formula C9H22N2O It is a colorless liquid that is primarily used as a pharmaceutical intermediate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Aminopentyl(propyl)amino]ethanol typically involves multiple steps. One common method starts with the reaction of 2-pentanone with an appropriate amine to form an intermediate. This intermediate is then subjected to further reactions, including reduction and amination, to yield the final product. The reaction conditions often involve the use of solvents like methanol and catalysts such as hydrogen chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of high-pressure reactors and automated systems ensures consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-Aminopentyl(propyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of halogenating agents and bases like sodium hydroxide
Major Products
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, which can be further utilized in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
2-[4-Aminopentyl(propyl)amino]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It serves as a precursor in the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-[4-Aminopentyl(propyl)amino]ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, including changes in cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-Aminopentyl(ethyl)amino]ethanol
- 2-[4-Aminopentyl(methyl)amino]ethanol
- 2-[4-Aminopentyl(butyl)amino]ethanol
Uniqueness
2-[4-Aminopentyl(propyl)amino]ethanol is unique due to its specific alkyl chain length and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C10H24N2O |
|---|---|
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
2-[4-aminopentyl(propyl)amino]ethanol |
InChI |
InChI=1S/C10H24N2O/c1-3-6-12(8-9-13)7-4-5-10(2)11/h10,13H,3-9,11H2,1-2H3 |
Clave InChI |
YIVNJZXMCAPLFX-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCCC(C)N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B15287928.png)


![2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B15287936.png)

![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B15287943.png)


![3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid](/img/structure/B15287971.png)

![2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B15287988.png)



